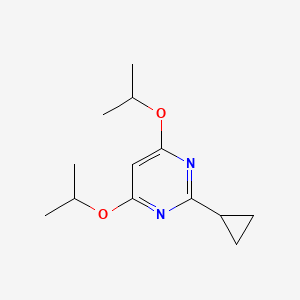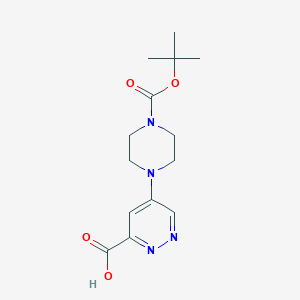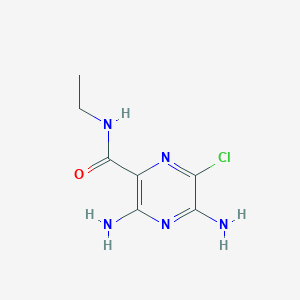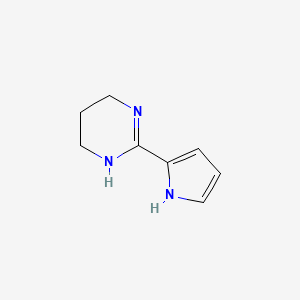![molecular formula C12H11N3 B13097351 2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
2,3-Dimethylpyridazino[1,6-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine consists of a fused ring system combining a benzene ring, an imidazole ring, and a pyridazine ring, with two methyl groups attached at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 2,3-diaminopyridine with dimethyl acetal in toluene, catalyzed by p-toluenesulfonic acid, can yield the desired imidazopyridazine .
Industrial Production Methods
Industrial production methods for 2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce partially or fully reduced derivatives.
科学研究应用
2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the context of cancer research.
Medicine: Explored for its antiviral, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring system but with different substitution patterns.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[4,5-c]pyridine: Similar in structure but with variations in the position of nitrogen atoms.
Uniqueness
2,3-Dimethylbenzo[4,5]imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of methyl groups at the 2 and 3 positions. This structural uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .
属性
分子式 |
C12H11N3 |
|---|---|
分子量 |
197.24 g/mol |
IUPAC 名称 |
2,3-dimethylpyridazino[1,6-a]benzimidazole |
InChI |
InChI=1S/C12H11N3/c1-8-7-12-13-10-5-3-4-6-11(10)15(12)14-9(8)2/h3-7H,1-2H3 |
InChI 键 |
OAVJARFYMQKFLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=CC=CC=C3N2N=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















